(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Chiral intermediate Stereochemistry Enantiomeric purity

(2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid (CAS 1268474-69-6) is a chiral morpholine-3-carboxylic acid derivative featuring a morpholin-5-one core with a 4-benzyl substituent, a 2-methyl group, and a free carboxylic acid at the 3-position. Its molecular formula is C13H15NO4, with a molecular weight of 249.26 g·mol⁻¹ and a computed LogP of 0.9.

Molecular Formula C13H15NO4
Molecular Weight 249.26 g/mol
CAS No. 1268474-69-6
Cat. No. B3228719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid
CAS1268474-69-6
Molecular FormulaC13H15NO4
Molecular Weight249.26 g/mol
Structural Identifiers
SMILESCC1C(N(C(=O)CO1)CC2=CC=CC=C2)C(=O)O
InChIInChI=1S/C13H15NO4/c1-9-12(13(16)17)14(11(15)8-18-9)7-10-5-3-2-4-6-10/h2-6,9,12H,7-8H2,1H3,(H,16,17)/t9-,12+/m0/s1
InChIKeyUWKSAFKXCAKKDJ-JOYOIKCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic Acid (CAS 1268474-69-6): A Defined-Stereochemistry Morpholine Carboxylic Acid Intermediate for Pharmaceutical Synthesis


(2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid (CAS 1268474-69-6) is a chiral morpholine-3-carboxylic acid derivative featuring a morpholin-5-one core with a 4-benzyl substituent, a 2-methyl group, and a free carboxylic acid at the 3-position . Its molecular formula is C13H15NO4, with a molecular weight of 249.26 g·mol⁻¹ and a computed LogP of 0.9 [1]. The compound possesses two stereogenic centers with defined absolute configuration (2S,3R), distinguishing it from its (2R,3S) enantiomer (CAS 681851-25-2) and stereochemically unspecified mixtures [2]. It has been documented as a key chiral intermediate in the synthesis of dihydropyrimidine-based HBV therapeutic candidates and mTOR inhibitor scaffolds, underscoring its relevance in medicinal chemistry programs requiring stereochemically pure building blocks [3].

Why Generic Substitution of (2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic Acid with Its Enantiomer, Racemate, or Ester Analog Can Compromise Synthetic and Pharmacological Outcomes


In medicinal chemistry and process development, a morpholine-3-carboxylic acid scaffold bearing a 4-benzyl and 2-methyl substituent can exist in multiple forms that are not interchangeable. The (2S,3R)-configured free carboxylic acid (CAS 1268474-69-6) differs fundamentally from its (2R,3S) enantiomer (CAS 681851-25-2), from stereochemically undefined mixtures (CAS 1822505-21-4), and from the ethyl ester prodrug or protected form (CAS 1268474-70-9) [1]. Substituting the (2S,3R) isomer with the (2R,3S) enantiomer would invert the chirality at both centers, potentially yielding a diastereomeric relationship at the product stage if the downstream target contains additional chiral elements [2]. The free carboxylic acid provides a native handle for amide coupling or salt formation that the ester analog cannot offer without additional deprotection steps, introducing extra process cost and potential racemization risk [2]. These structural and stereochemical distinctions translate into divergent synthetic routes, intermediate stability profiles, and ultimately different pharmacological outcomes in the final active pharmaceutical ingredients—as evidenced by the compound's documented use in two distinct patent families targeting unrelated therapeutic pathways (HBV and mTOR) [3].

Quantitative Differentiation Evidence for (2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic Acid (CAS 1268474-69-6) Against Closest Analogs


Stereochemical Identity Defined by Absolute Configuration (2S,3R) Versus (2R,3S) Enantiomer

The target compound carries the specific absolute configuration (2S,3R) at its two chiral centers (C-2 and C-3), as confirmed by its systematic IUPAC designation and distinct CAS registry number (1268474-69-6). Its enantiomer, (2R,3S)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid, is registered under CAS 681851-25-2 and represents the mirror-image stereoisomer [1]. Substitution of one enantiomer for the other would yield opposite chiroptical properties (specific rotation) and, when incorporated into downstream chiral products, can generate diastereomers with divergent biological activity profiles. The commercial availability of the (2S,3R) isomer at specified purity levels (typically ≥95%) ensures batch-to-batch stereochemical consistency for pharmaceutical intermediate procurement .

Chiral intermediate Stereochemistry Enantiomeric purity

Free Carboxylic Acid Form Enables Direct Amide Coupling Versus Ester Analog Requiring Additional Deprotection

The target compound bears a free carboxylic acid group (C-3), whereas its closest commercially available analog is the corresponding ethyl ester (CAS 1268474-70-9, molecular weight 277.32 g·mol⁻¹). The free acid can be directly engaged in amide bond formation, mixed anhydride coupling, or salt formation without the need for ester hydrolysis, which would otherwise require an additional synthetic step, consume reagents, and risk epimerization of the α-stereocenter adjacent to the carbonyl [1]. The molaid.com reaction database confirms that the free acid (1268474-69-6) is used directly as a reactant in multi-step sequences—treated with palladium on carbon, Dess-Martin periodinane, and Red-Al in methanol/dichloromethane/toluene over 51 hours—to generate downstream morpholine intermediates [2].

Synthetic efficiency Functional group interconversion Process chemistry

Documented Role as Intermediate in Two Distinct Pharmaceutical Patent Families (HBV and mTOR) Versus Single-Pathway Analogs

The (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid scaffold is explicitly disclosed as a synthetic intermediate in two unrelated pharmaceutical patent families: (1) CN104650069B (Dongyangguang Pharmaceutical, 2019), describing 4-methyl dihydropyrimidine compounds for hepatitis B virus (HBV) treatment, and (2) US08163755B2 / US20110053921A1 (Takeda Pharmaceutical), describing hexahydrooxazinopterine mTOR inhibitors [1][2]. By contrast, the (2R,3S) enantiomer (CAS 681851-25-2) and the stereochemically undefined mixture (CAS 1822505-21-4) lack equivalent patent-backed intermediate documentation in these specific therapeutic programs [3]. This dual-pathway documentation provides procurement confidence that the (2S,3R) isomer has been validated in multiple industrial synthetic routes, reducing the risk of investing in an intermediate with unproven downstream utility.

HBV therapeutics mTOR inhibitors Patent-backed intermediate

Physicochemical Property Profile (LogP, PSA, HBD/HBA) Versus Ester and N-Debenzylated Analogs

Computed physicochemical properties for the target compound include a LogP of 0.9, topological polar surface area (TPSA) of 66.8 Ų, 1 hydrogen bond donor (carboxylic acid O–H), and 4 hydrogen bond acceptors (morpholine ring O, amide carbonyl O, and carboxylic acid O atoms) [1]. These values place the compound within favorable drug-like chemical space (congruent with Lipinski and Veber guidelines) for a building block intended for incorporation into larger pharmaceutical structures. In comparison, the ethyl ester analog (CAS 1268474-70-9) lacks the HBD, likely exhibits a higher LogP (~1.9 estimated), and consequently has lower aqueous solubility—potentially complicating reaction workup and purification in aqueous media . The N-debenzylated morpholine-3-carboxylic acid core (lacking the 4-benzyl group) would present a different steric and electronic environment, altering downstream reactivity.

Drug-likeness Physicochemical properties Lead optimization

Optimal Research and Industrial Application Scenarios for (2S,3R)-4-Benzyl-2-methyl-5-oxomorpholine-3-carboxylic Acid Based on Verified Differentiation Evidence


Asymmetric Synthesis of HBV Dihydropyrimidine Clinical Candidates Requiring Defined (2S,3R) Stereochemistry

Pharmaceutical process chemistry groups developing dihydropyrimidine-based HBV inhibitors, as described in patent CN104650069B (Dongyangguang Pharmaceutical, 2019), should prioritize procurement of the (2S,3R)-configured free carboxylic acid (CAS 1268474-69-6) over the (2R,3S) enantiomer or racemic mixtures. The patent literature explicitly links this stereoisomer to the synthetic route, and use of the incorrect enantiomer would generate diastereomeric products with unvalidated antiviral activity [1]. The free acid form further enables direct coupling without the additional ester hydrolysis step required for the ethyl ester analog (CAS 1268474-70-9), reducing process step count and minimizing the risk of epimerization at the C-3 stereocenter adjacent to the carbonyl [2].

Synthesis of mTOR Kinase Inhibitor Scaffolds via the Takeda Hexahydrooxazinopterine Route

Medicinal chemistry teams working on mTOR inhibitor programs following the Takeda Pharmaceutical route (US08163755B2) should source the (2S,3R) isomer specifically. The reaction database documents that this compound is treated under controlled conditions—palladium on carbon, Dess-Martin periodinane, Red-Al in mixed methanol/dichloromethane/toluene over 51 hours—to generate the (2S,3S)-tert-butyl morpholine intermediate required for downstream oxazinopterine ring construction [3]. Substituting the (2R,3S) enantiomer or the stereochemically undefined mixture would alter the stereochemical outcome of this multi-step sequence, potentially compromising binding to the mTOR ATP-binding pocket.

Fragment-Based Drug Discovery Leveraging Balanced LogP (0.9) and Single Hydrogen Bond Donor Profile

Computational and medicinal chemistry groups conducting fragment-based screening or structure-guided design can prioritize this compound as a chiral morpholine-3-carboxylic acid fragment with a favorable physicochemical profile (LogP 0.9, TPSA 66.8 Ų, 1 HBD, 4 HBA) [4]. The moderate lipophilicity and single hydrogen bond donor (carboxylic acid O–H) make it suitable for incorporation into lead-like molecules without introducing excessive hydrophobicity, which is a common liability of benzyl-substituted building blocks. The (2S,3R) stereochemistry further provides a rigid, three-dimensional scaffold for exploring chiral recognition elements in target binding pockets.

Scale-Up Procurement for Preclinical Toxicology Batch Synthesis Requiring Stereochemically Consistent Intermediate Supply

Contract research organizations and pharmaceutical development teams transitioning from medicinal chemistry to preclinical toxicology batch production should establish a qualified supply chain for the (2S,3R) isomer (CAS 1268474-69-6) at ≥95% purity . The compound's documented role in two independent patent families (HBV and mTOR) provides procurement justification for securing multi-gram to kilogram quantities from reputable vendors. Confirmation of enantiomeric purity by chiral HPLC or optical rotation should be specified in the Certificate of Analysis, as the (2R,3S) enantiomer (CAS 681851-25-2) is commercially available and could inadvertently be supplied if stereochemistry is not rigorously verified [5].

Quote Request

Request a Quote for (2S,3R)-4-benzyl-2-methyl-5-oxomorpholine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.